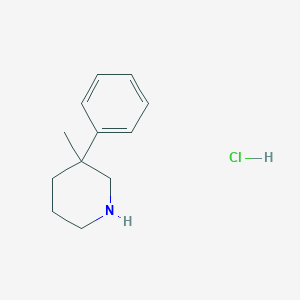

3-Methyl-3-phenylpiperidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-3-phenylpiperidine;hydrochloride is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic hydrogenation processes. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-3-phenylpiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

3-Methyl-3-phenylpiperidine;hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore structure-activity relationships, thereby enhancing the understanding of how modifications to the molecule can influence biological activity.

Key Applications:

- Synthesis of Pharmaceuticals: It is utilized in the development of analgesics and antidepressants, contributing to improved pain management and mood regulation.

- Analytical Chemistry: The compound is employed in chromatographic techniques for detecting and quantifying related compounds, ensuring quality control in pharmaceutical manufacturing.

Biological Research Applications

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research has shown promising results regarding its efficacy against various bacterial strains and cancer cell lines.

Case Studies:

- A study demonstrated that this compound exhibited significant antimicrobial activity against multiple bacterial strains, suggesting its potential as a new antimicrobial agent.

- Another investigation focused on its anticancer properties, revealing that the compound could inhibit tumor growth in specific cancer models without causing significant toxicity to major organs .

Medical Applications

In the medical field, this compound is being explored for developing new therapeutic agents. Its potential applications include:

Therapeutic Uses:

- Pain Management: The compound has been identified as a candidate for treating acute, neuropathic, or chronic pain, often in combination with other analgesics .

- Neuroscience Research: It is used to study neurotransmitter systems, providing insights into treatments for neurological disorders.

Industrial Applications

The compound also finds utility in industrial settings, particularly in pharmaceutical manufacturing and agrochemical production.

Industrial Uses:

- Pharmaceutical Development: As a key intermediate in synthesizing various pharmaceuticals, it plays a vital role in enhancing drug formulations.

- Agrochemicals: Its chemical properties make it suitable for developing agrochemicals that require specific biological activities.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Research | Synthesis of pharmaceuticals | Key intermediate for analgesics |

| Biological Research | Antimicrobial and anticancer studies | Significant efficacy against bacteria |

| Medical Applications | Pain management and neurological studies | Potential for treating chronic pain |

| Industrial Applications | Pharmaceutical manufacturing and agrochemical production | Enhances drug formulation stability |

Wirkmechanismus

The mechanism of action of 3-Methyl-3-phenylpiperidine;hydrochloride involves its interaction with specific molecular targets. For instance, piperidine derivatives can act as inhibitors of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Meperidine: An opioid analgesic with a similar piperidine structure.

Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Uniqueness

3-Methyl-3-phenylpiperidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biologische Aktivität

3-Methyl-3-phenylpiperidine;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its antimicrobial, anticancer, and analgesic properties, among others. This article will explore its biological activity through various studies, including biochemical pathways, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring with a methyl group and a phenyl group at the 3-position. This specific substitution pattern is crucial as it influences the compound's biological activity. Piperidine derivatives are known to interact with various biological targets, including receptors involved in pain modulation and cancer cell proliferation.

Target Receptors

Piperidine derivatives often act as agonists or antagonists at various neurotransmitter receptors. For this compound, its mechanism of action may involve:

- μ-opioid receptor agonism : Similar to other piperidine derivatives like meperidine, it may inhibit ascending pain pathways, altering pain perception and inducing central nervous system (CNS) depression.

- Anticancer activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of key apoptotic genes such as p53 and Bax .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing efficacy that warrants further investigation into its potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on several cancer cell lines, including myeloma and leukemia. The compound demonstrated the ability to reduce cell viability while promoting apoptosis through molecular pathways involving p53 and Bax .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Myeloma | X | Induction of apoptosis |

| Leukemia | Y | Upregulation of p53 and Bax |

| NK T-cell Lymphoma | Z | Apoptotic pathway activation |

Analgesic Effects

Similar to other piperidine derivatives, this compound may provide analgesic effects through its interaction with opioid receptors. It is suggested that it may produce fewer side effects compared to traditional opioids like morphine, such as reduced smooth muscle spasm and constipation .

Case Studies

-

Study on Anticancer Efficacy :

A study conducted on synthetic analogs of piperidine derivatives demonstrated that compounds structurally similar to this compound effectively inhibited the growth of hematological cancers. The findings indicated a significant increase in apoptosis markers in treated cells compared to controls . -

Research on Analgesic Properties :

In a comparative study with meperidine, this compound showed comparable analgesic potency but with a more favorable side effect profile. This suggests its potential for use in pain management therapies without the typical adverse effects associated with stronger opioids .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound | Analgesic Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Meperidine | High | No | Limited |

| Piperine | Low | Yes | Moderate |

Eigenschaften

IUPAC Name |

3-methyl-3-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFITMXHPZQMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.